molecular formula C26H18N4O3 B8615458 5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole] CAS No. 137961-54-7

5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole]

Cat. No. B8615458
CAS RN: 137961-54-7
M. Wt: 434.4 g/mol
InChI Key: NZYRSGJACFMBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole] is a useful research compound. Its molecular formula is C26H18N4O3 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

137961-54-7

Molecular Formula

C26H18N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

4-[6-[[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]phenol

InChI

InChI=1S/C26H18N4O3/c31-17-5-1-15(2-6-17)25-27-21-11-9-19(13-23(21)29-25)33-20-10-12-22-24(14-20)30-26(28-22)16-3-7-18(32)8-4-16/h1-14,31-32H,(H,27,29)(H,28,30)

InChI Key

NZYRSGJACFMBOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of bis(3,4-diaminophenyl)ether (22.00 g, 0.096 mol), phenyl-4-hydroxybenzoate (41.00 g, 0.194 mol), diphenylsulfone (110.17 g), and toluene (135 ml) was heated under a nitrogen atmosphere for 3.5 hours at 150° C. The toluene was removed and the temperature increased to 250° C. and maintained for 1.5 hours. A vacuum was subsequently applied and the temperature increased to 280° C. and maintained for 1.25 hours. The cooled dark reaction mixture was washed in hot toluene and dried at 110° C. to afford 20.59 g (50% crude yield) of a dark purple powder. The dark solid was extracted with acetone to afford 12.39 g (30% yield) of a tan solid. The endothermic peak as determined by DTA was 317° C. (broad). Analysis calcd. for C26H18N4O3 : C, 71.88%; H, 4.18%; N, 12.90%. Found: C, 71.91%; H, 4.22%; N, 13.06%. The resulting monomer had the following structural formula: ##STR11##
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
110.17 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Yield
30%

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